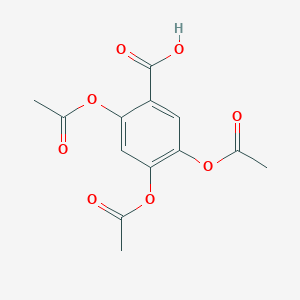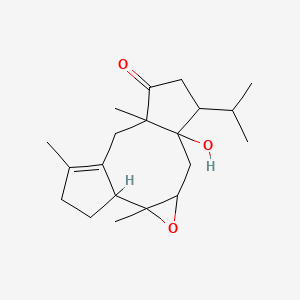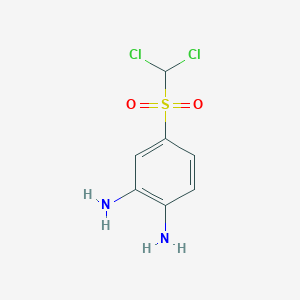![molecular formula C16H18NO3P B14364719 Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate CAS No. 90829-83-7](/img/structure/B14364719.png)
Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate is an organophosphorus compound that features a phosphonate group bonded to a diphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate can be achieved through several methods. One common approach involves the reaction of aniline derivatives with triphenyl phosphite in the presence of a catalytic amount of salicylic acid at 20°C. This reaction proceeds via a radical-radical coupling mechanism and tolerates a wide range of functional groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The use of microwave irradiation and palladium catalysts can significantly reduce reaction times and improve yields .
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of flame retardants and plasticizers.
Wirkmechanismus
The mechanism by which diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate exerts its effects involves the interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chalcone: An α,β-unsaturated ketone with similar structural features but different functional groups.
Imidazole Derivatives: Compounds containing a five-membered ring with nitrogen atoms, which also exhibit diverse biological activities.
Uniqueness
Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate is unique due to its specific phosphonate group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
Eigenschaften
| 90829-83-7 | |
Molekularformel |
C16H18NO3P |
Molekulargewicht |
303.29 g/mol |
IUPAC-Name |
N-(diphenoxyphosphorylmethyl)prop-2-en-1-amine |
InChI |
InChI=1S/C16H18NO3P/c1-2-13-17-14-21(18,19-15-9-5-3-6-10-15)20-16-11-7-4-8-12-16/h2-12,17H,1,13-14H2 |
InChI-Schlüssel |
QCTSYKKISMTRJM-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNCP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane](/img/structure/B14364705.png)

![2,4,8,10-Tetranitroso-2,4,8,10-tetraazaspiro[5.5]undecane](/img/structure/B14364722.png)
